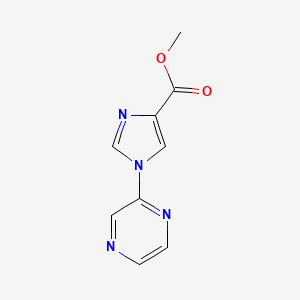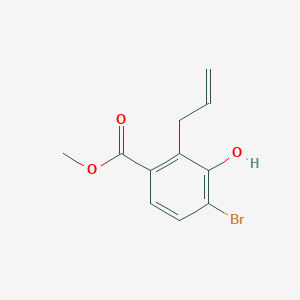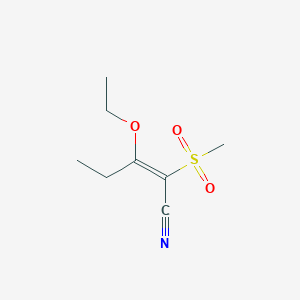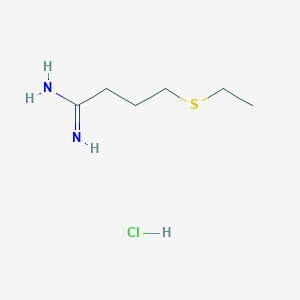![molecular formula C15H17ClN2O2 B1433553 2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 1798718-19-0](/img/structure/B1433553.png)
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Overview
Description
The compound “2- (1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride” has a similar structure . It has a molecular weight of 238.72 and is a solid at room temperature . It should be stored at 2-8°C .
Synthesis Analysis
A study on the synthesis of 5-substituted-3- (1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which are ligands of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, was found . These compounds were synthesized from indole or 5-alkoxyindoles and N-substituted piperidin-4-ones in methanol in the presence of potassium hydroxide .
Molecular Structure Analysis
The InChI code for “2- (1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride” is 1S/C12H14N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-5,14H,6-8H2,(H2,13,15);1H .
Physical And Chemical Properties Analysis
The compound “2- (1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride” is a solid at room temperature . It has a molecular weight of 238.72 .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of angular isoindole derivatives, as evidenced by a study where secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides reacted with ortho-formylbenzoic acid to give angular dihydropyrido[3",2":4',5']thieno[2',3':5,6]pyrimido[2,1-a]isoindole-6,12-diones. The reaction also produced secondary N-[(5-methylfuran-2-yl)methyl]carboxamides, forming linear isoindole-6,8-diones (Vasilin et al., 2015).
Chemical Synthesis and Derivatives
- Research has shown the development of new polysubstituted isoindole-1,3-diones from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, leading to the synthesis of various derivatives including epoxides and triacetate derivatives (Tan et al., 2014).
Formation of Hexahydro-1H-Isoindole Derivatives
- A synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This process involves epoxidation and the opening of the epoxide with nucleophiles to give hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including amino and triazole derivatives (Tan et al., 2016).
Development of Novel Synthesis Methods
- Innovative synthesis methods have been reported for the compound, such as a new approach for 2H-isoindole-4,7-diones synthesis, involving heating α-amino acids with carbonyl compounds to generate azomethine ylides, which were captured by quinones forming various 2H-isoindole derivatives (Schubert-Zsilavecz et al., 1991).
Safety and Hazards
properties
IUPAC Name |
2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11;/h1-5,16H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBCINSYESDYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1CCN2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



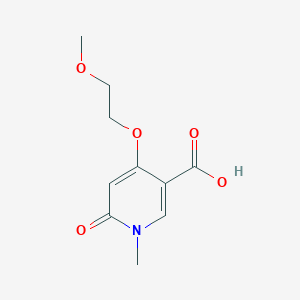
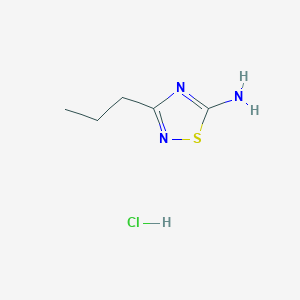
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt](/img/structure/B1433473.png)
![Methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1433475.png)


![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433480.png)

